2,3-Difluoro-6-sulfo-phenylacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-6-sulfo-phenylacetaldehyde is a chemical compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a sulfonic acid group attached to a phenyl ring, along with an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-sulfo-phenylacetaldehyde typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylacetaldehyde backbone. One common method involves the fluorination of a suitable precursor, followed by sulfonation under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-6-sulfo-phenylacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-6-sulfo-phenylacetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-6-sulfo-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a sulfonic acid group can influence its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in molecular structure and function, which are the basis for its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluoro-phenylacetaldehyde: Lacks the sulfonic acid group, which may result in different chemical properties and reactivity.
6-Sulfo-phenylacetaldehyde:
2,3-Difluoro-4-sulfo-phenylacetaldehyde: Similar structure but with the sulfonic acid group in a different position, leading to variations in chemical behavior.
Uniqueness
2,3-Difluoro-6-sulfo-phenylacetaldehyde is unique due to the specific combination of fluorine atoms and a sulfonic acid group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
887586-10-9 |
---|---|
Molekularformel |
C8H6F2O4S |
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
3,4-difluoro-2-(2-oxoethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H6F2O4S/c9-6-1-2-7(15(12,13)14)5(3-4-11)8(6)10/h1-2,4H,3H2,(H,12,13,14) |
InChI-Schlüssel |
CHDQHEYYSUNLCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)F)CC=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.